molecular formula C11H15ClN2O B1435652 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride CAS No. 1803606-15-6

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride

Cat. No.: B1435652
CAS No.: 1803606-15-6
M. Wt: 226.7 g/mol
InChI Key: UQZGBXXWPQLWOK-UHFFFAOYSA-N
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Description

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. It is a member of the benzonitrile family and is characterized by the presence of a methylamino group and an ethoxy group attached to the benzene ring. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Properties

IUPAC Name

4-[2-(methylamino)ethoxymethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11;/h2-5,13H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGBXXWPQLWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1=CC=C(C=C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 2-(methylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the carbon atom of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride can be compared with other similar compounds, such as:

    4-{[2-(Dimethylamino)ethoxy]methyl}benzonitrile: Similar structure but with a dimethylamino group instead of a methylamino group.

    4-{[2-(Ethylamino)ethoxy]methyl}benzonitrile: Contains an ethylamino group instead of a methylamino group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their functional groups.

Biological Activity

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride is a synthetic compound that has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 4-[2-(methylamino)ethoxymethyl]benzonitrile
  • SMILES Notation : CNCCOCC1=CC=C(C=C1)C#N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.

  • Enzyme Interaction : The compound has been shown to influence enzyme activities, which can result in altered metabolic pathways.
  • Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), affecting cellular signaling pathways critical in numerous biological processes.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Antinociceptive Effects : Studies indicate that compounds with similar structures exhibit pain-relieving properties. For instance, analogs have been tested in animal models for their ability to reduce nociceptive responses induced by chemical agents like cinnamaldehyde .
  • Anti-inflammatory Properties : Research has demonstrated that related compounds can mitigate inflammatory responses in rodent models, suggesting potential applications in treating inflammatory diseases .
  • Therapeutic Applications : Ongoing investigations are assessing the compound's efficacy in various therapeutic contexts, particularly in pain management and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Study on Pain Relief :
    • In a controlled study, the compound was administered to rats experiencing chemically induced pain. Results showed a significant reduction in pain behaviors, indicating its potential as an analgesic agent .
  • Inflammation Model :
    • Another study utilized a complete Freund’s adjuvant model to induce inflammation in rats. Oral administration of the compound resulted in decreased mechanical hyperalgesia, highlighting its anti-inflammatory capabilities .
  • Comparative Analysis with Analog Compounds :
    • A comparative study assessed the biological activity of 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile against structurally similar compounds. It was found to exhibit enhanced receptor affinity and stability compared to its dimethyl and ethyl analogs, suggesting a unique efficacy profile.

Data Table: Comparison of Related Compounds

Compound NameAmino SubstituentUnique Features
4-{[2-(Methylamino)ethoxy]methyl}benzonitrileMethylEnhanced stability and potential receptor affinity
4-{[2-(Dimethylamino)ethoxy]methyl}benzonitrileDimethylDifferent solubility and reactivity profiles
4-{[2-(Ethylamino)ethoxy]methyl}benzonitrileEthylPotentially different pharmacokinetics due to larger alkyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride
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